4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol

Overview

Description

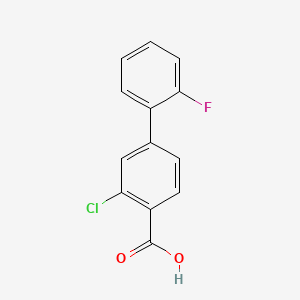

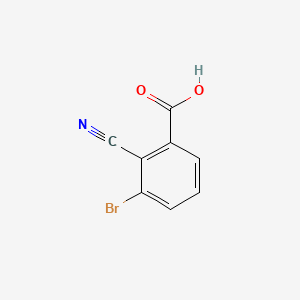

“4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol” is a chemical compound with the CAS Number: 1227635-07-5 . It has a linear formula of C16H18CLN5O . The compound has a molecular weight of 331.8 . The IUPAC name for this compound is 4-{2-[(2-chloro-9-isopropyl-9H-purin-6-yl)amino]ethyl}phenol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18ClN5O/c1-10(2)22-9-19-13-14(20-16(17)21-15(13)22)18-8-7-11-3-5-12(23)6-4-11/h3-6,9-10,23H,7-8H2,1-2H3,(H,18,20,21) . This code provides a detailed description of the molecular structure, including the positions of the atoms and the types of bonds between them.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 331.8 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.

Scientific Research Applications

Chlorogenic Acid (CGA) Applications

CGA is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial properties. It has shown potential in modulating lipid metabolism and glucose, suggesting its utility in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's hepatoprotective effects and its role in nutrient metabolism alteration highlight its therapeutic potential and its possible use as a natural food additive to replace synthetic antibiotics (Naveed et al., 2018).

Thymol Applications

Thymol has been reported to possess antioxidant, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities. These properties make Thymol a candidate for dietary supplements or pharmacological agents aimed at treating cardiovascular, neurological, rheumatological, gastrointestinal, metabolic diseases, and cancers. Its mechanisms include inhibition of cytokine and chemokine recruitment, free radical scavenging, and modulation of lipid profiles (Nagoor Meeran et al., 2017).

Bisphenol A (BPA) Applications

While BPA is primarily known for its adverse effects, research into its interaction with autophagy—a cellular degradation process—highlights the complex nature of its biological interactions. Studies have shown contrasting views on whether BPA dysregulates or activates autophagy, suggesting a need for further investigation into its role in disease pathogenesis and potential therapeutic targets (Sirasanagandla et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound, also known as “4-[2-[(2-chloro-9-propan-2-ylpurin-6-yl)amino]ethyl]phenol”, is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons. This receptor has been shown to regulate xenobiotic-metabolizing enzymes such as cytochrome P450 .

Mode of Action

The compound acts as a potent antagonist of the AhR . It binds to the AhR, inhibiting its action and leading to changes in the expression of genes regulated by this receptor .

Biochemical Pathways

The antagonism of AhR affects various biochemical pathways. For instance, it can lead to the downregulation of cytochrome P450 enzymes , which play a crucial role in the metabolism of xenobiotics . Additionally, the compound has been found to promote the ex vivo expansion of CD34+ cells, suggesting a role in hematopoietic stem cell regulation .

Pharmacokinetics

Its solubility in dmso is known to be greater than 10 mm , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of AhR-regulated gene expression and the promotion of CD34+ cell expansion . These effects could have potential implications in various biological processes and disease states, including immune response regulation and hematopoietic disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility could be affected by the solvent used, which in turn could influence its bioavailability and efficacy

Properties

IUPAC Name |

4-[2-[(2-chloro-9-propan-2-ylpurin-6-yl)amino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5O/c1-10(2)22-9-19-13-14(20-16(17)21-15(13)22)18-8-7-11-3-5-12(23)6-4-11/h3-6,9-10,23H,7-8H2,1-2H3,(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUREAGNPJJHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B595829.png)

![O-[(6-chloropyridin-2-yl)methyl]hydroxylamine](/img/structure/B595835.png)